(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(4-ETHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiazole moiety.
- Functionalization of the phenyl rings with methoxy and ethyl groups.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, triazolothiazoles are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern on the phenyl rings and the triazolothiazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O3S/c1-4-15-5-7-17(8-6-15)14-20-22(27)26-23(30-20)24-21(25-26)12-10-16-9-11-18(28-2)19(13-16)29-3/h5-14H,4H2,1-3H3/b12-10+,20-14- |
InChI Key |
GVNBITQVUXXGOG-MGFARZDGSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
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